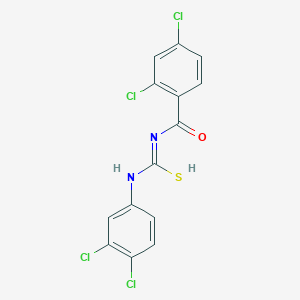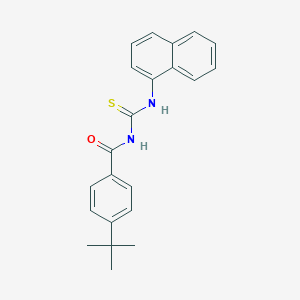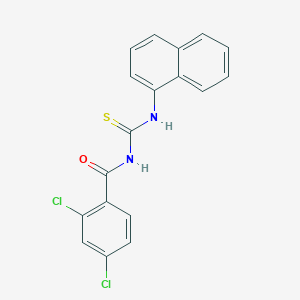
1-(3-bromo-4-methylbenzoyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-methylbenzoyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzoyl group, which is further connected to a dihydroindole structure. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(3-bromo-4-methylbenzoyl)indoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoyl Chloride: Conversion of 3-bromo-4-methylbenzoic acid to its corresponding benzoyl chloride using reagents like thionyl chloride.
Indole Formation: The benzoyl chloride is then reacted with 2,3-dihydro-1H-indole under specific conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(3-Bromo-4-methylbenzoyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-methylbenzoyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-bromo-4-methylbenzoyl)indoline involves its interaction with specific molecular targets. The bromine and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
1-(3-Bromo-4-methylbenzoyl)-2,3-dihydro-1H-indole can be compared with other similar compounds such as:
- 1-(3-bromo-4-methylbenzoyl)-3-methyl-1H-pyrazole
- Methyl 3-bromo-4-methylbenzoate
- 3-Bromo-4-methylbenzoic acid
These compounds share similar structural features but differ in their chemical and biological properties. The presence of the indole ring in 1-(3-bromo-4-methylbenzoyl)indoline imparts unique characteristics, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C16H14BrNO |
|---|---|
Peso molecular |
316.19 g/mol |
Nombre IUPAC |
(3-bromo-4-methylphenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C16H14BrNO/c1-11-6-7-13(10-14(11)17)16(19)18-9-8-12-4-2-3-5-15(12)18/h2-7,10H,8-9H2,1H3 |
Clave InChI |
ZHBSPZJLADTYEK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Br |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile](/img/structure/B321854.png)
![4,6-DIMETHYL-2-OXO-1-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B321855.png)
![1-[(3,4-dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B321856.png)
![4-tert-butyl-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B321858.png)
![4-tert-butyl-N-[(3,4-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B321859.png)



![Propyl 4-({[(4-tert-butylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B321866.png)
![N-[4-({[(2-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE](/img/structure/B321867.png)
![N-(4-{[2-({5-nitro-2-furyl}methylene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321873.png)
![N-(4-{[2-(2-furylmethylene)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B321874.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclohexanecarboxamide](/img/structure/B321876.png)
![3-bromo-N-{2-[(3-bromo-4-methylbenzoyl)amino]-1-methylethyl}-4-methylbenzamide](/img/structure/B321877.png)
